N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(diethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in various scientific research fields. The structure of this compound includes a pyrimidine ring substituted with amino and nitro groups, a hydrazinecarbonyl linkage, and a benzamide moiety with a diethylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Nitration and Amination: The synthesized pyrimidine ring is then subjected to nitration using a mixture of nitric acid and sulfuric acid, followed by reduction to introduce the amino group.
Hydrazinecarbonylation: The amino-nitropyrimidine is reacted with hydrazine and a carbonyl compound to form the hydrazinecarbonyl linkage.
Benzamide Formation: The final step involves the coupling of the hydrazinecarbonyl intermediate with 4-(diethylsulfamoyl)benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro group to convert it into an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where the diethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(diethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The pyrimidine ring and the hydrazinecarbonyl linkage play crucial roles in its binding affinity and specificity. The diethylsulfamoyl group may enhance its solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- **N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(dimethylsulfamoyl)benzamide
- **N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide
- **N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide
Uniqueness
N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(diethylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylsulfamoyl group differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O6S/c1-3-24(4-2)32(30,31)12-7-5-11(6-8-12)17(27)19-9-13(26)22-23-16-14(25(28)29)15(18)20-10-21-16/h5-8,10H,3-4,9H2,1-2H3,(H,19,27)(H,22,26)(H3,18,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWLENGBOCBUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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